
Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a pyridine ring that is partially saturated, with an acetyl group at the first position and a butyl group at the sixth position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with substituted pyridines under reflux conditions in acetone . Another approach includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures
Industrial Production Methods
Industrial production of Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- typically involves large-scale chemical reactions using readily available starting materials. The process may include the use of catalytic systems and optimized reaction conditions to ensure high yields and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like THF or acetone, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds.
科学的研究の応用
Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use in drug discovery and design, particularly in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- involves its interaction with specific molecular targets and pathways. The acetyl and butyl groups on the pyridine ring can influence its binding affinity and selectivity towards various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another partially saturated pyridine derivative with different substitution patterns.
1,2,3,6-Tetrahydropyridine: A structural isomer with similar properties but different reactivity.
Piperidine: A fully saturated derivative with distinct chemical behavior.
Uniqueness
Pyridine, 1-acetyl-6-butyl-1,2,3,6-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
61340-78-1 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC名 |
1-(6-butyl-3,6-dihydro-2H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C11H19NO/c1-3-4-7-11-8-5-6-9-12(11)10(2)13/h5,8,11H,3-4,6-7,9H2,1-2H3 |
InChIキー |
IGEXJVLXTXVHOM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C=CCCN1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


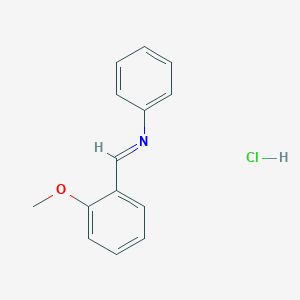
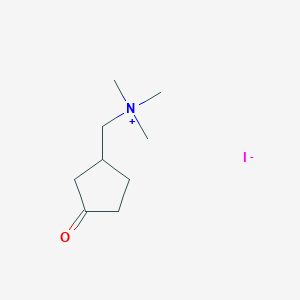
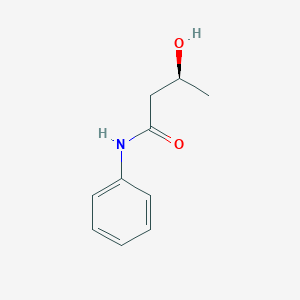
![Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14593493.png)
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)
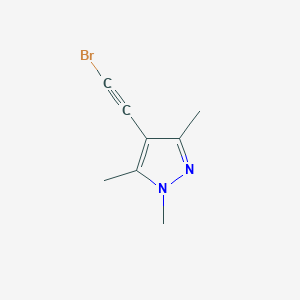
![1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one](/img/structure/B14593509.png)
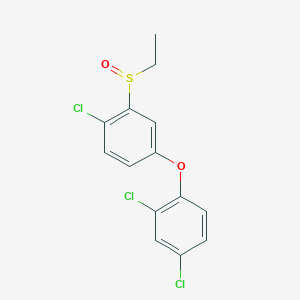
![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)

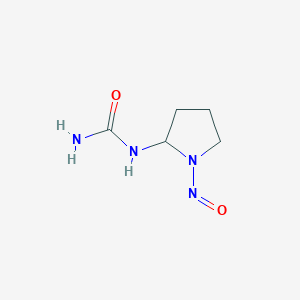
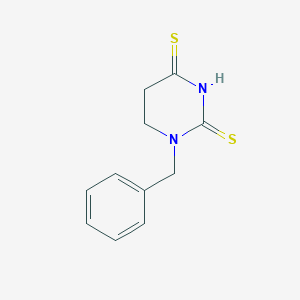
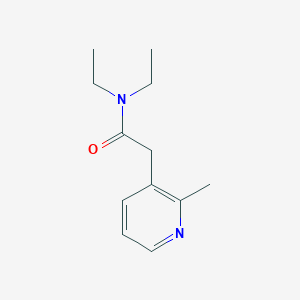
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)
